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molecular formula C11H12ClNO2 B8309810 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one

1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B8309810
M. Wt: 225.67 g/mol
InChI Key: KOILJAZBLWYJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05969138

Procedure details

Under ice-cooling, 3.9 g of sodium borohydride was added portionwise to a solution of 30.0 g of 1-(4-chlorophenyl)-3-ethoxycarbonyl-2-pyrrolidinone and 15 g of anhydrous calcium chloride in 150 mL of methanol. After completion of the reaction, the mixture was concentrated, and water and ethyl acetate were added. The mixture was acidified with diluted hydrochloric acid. After separation, the organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated. The residue was crystallized with n-hexane-ethyl ether. The crystals were collected by filtration, washed with a mixture of n-hexane and diethyl ether and dried in vacuo to give 23.3 g of the title compound.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:14][CH2:13][CH:12]([C:15](OCC)=[O:16])[C:11]2=[O:20])=[CH:6][CH:5]=1.[Cl-].[Ca+2].[Cl-]>CO>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[C:11]2=[O:20])=[CH:6][CH:5]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1C(C(CC1)C(=O)OCC)=O
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
water and ethyl acetate were added
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with n-hexane-ethyl ether
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with a mixture of n-hexane and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1C(C(CC1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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